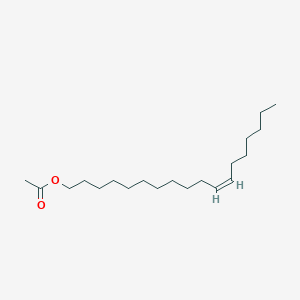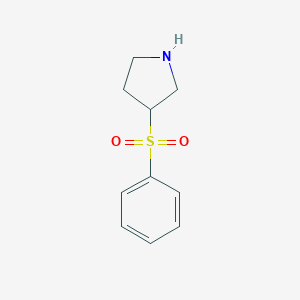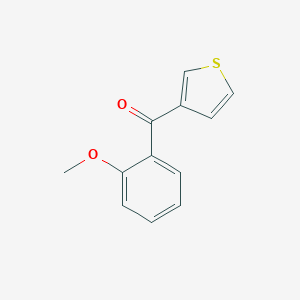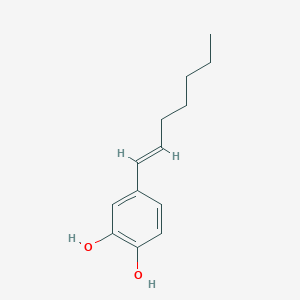
1,2-Benzenediol,4-(1-heptenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenediol,4-(1-heptenyl)-, commonly known as pheomelanin, is a type of melanin pigment found in human skin and hair. It is responsible for the red and blonde hair color in humans and is synthesized through a complex biochemical pathway. Pheomelanin is also found in other organisms, such as birds, reptiles, and fish, where it plays a role in coloration and protection against UV radiation.
作用机制
Pheomelanin is thought to function as a photoprotective agent, absorbing UV radiation and preventing damage to DNA. However, recent research has suggested that pheomelanin may actually increase the susceptibility of cells to UV-induced damage, potentially contributing to the development of skin cancer.
生化和生理效应
Pheomelanin has been shown to have a number of biochemical and physiological effects, including antioxidant activity, metal chelation, and free radical scavenging. It has also been implicated in the development of oxidative stress and inflammation, which are thought to contribute to the aging process and the development of various diseases.
实验室实验的优点和局限性
Pheomelanin has several advantages for use in laboratory experiments, including its ability to absorb UV radiation and its potential as a photoprotective agent. However, its complex structure and the difficulty in synthesizing it in large quantities can make it challenging to study.
未来方向
Future research on pheomelanin is likely to focus on its role in the development of skin cancer and other diseases, as well as its potential as a target for therapeutic interventions. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of pheomelanin, and to develop new methods for synthesizing and studying this complex pigment.
合成方法
The synthesis of pheomelanin involves a series of enzymatic reactions, starting from the amino acid tyrosine. The first step is the conversion of tyrosine to dopaquinone, which is then converted to dopachrome. Subsequent reactions involve the incorporation of cysteine and glutathione into the structure, resulting in the formation of pheomelanin.
科学研究应用
Pheomelanin has been the subject of extensive scientific research due to its role in determining hair and skin color in humans. Studies have shown that variations in the genes responsible for pheomelanin synthesis can result in different hair and skin colors, as well as an increased risk of skin cancer.
属性
CAS 编号 |
100668-22-2 |
|---|---|
产品名称 |
1,2-Benzenediol,4-(1-heptenyl)- |
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC 名称 |
4-[(E)-hept-1-enyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-5-6-7-11-8-9-12(14)13(15)10-11/h6-10,14-15H,2-5H2,1H3/b7-6+ |
InChI 键 |
DIEVSSLZSZWGPG-VOTSOKGWSA-N |
手性 SMILES |
CCCCC/C=C/C1=CC(=C(C=C1)O)O |
SMILES |
CCCCCC=CC1=CC(=C(C=C1)O)O |
规范 SMILES |
CCCCCC=CC1=CC(=C(C=C1)O)O |
同义词 |
1,2-Benzenediol, 4-(1-heptenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



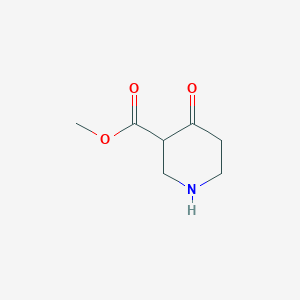
![Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)](/img/structure/B12042.png)
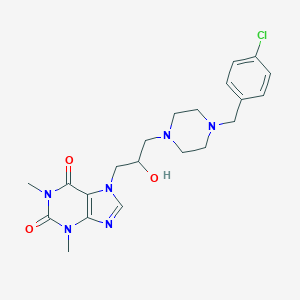
![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)
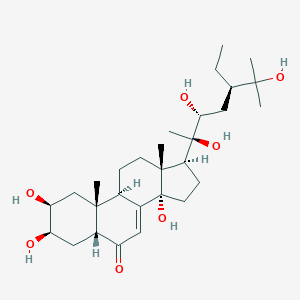
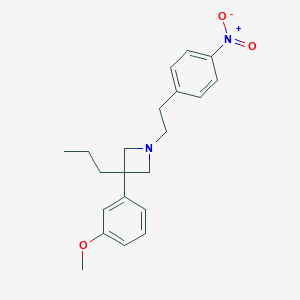
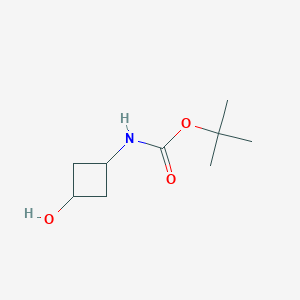
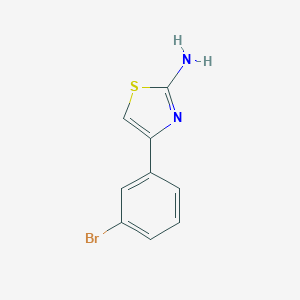
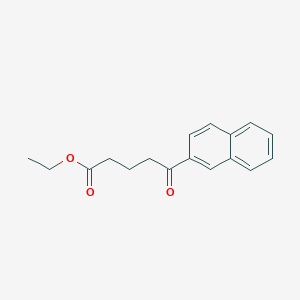
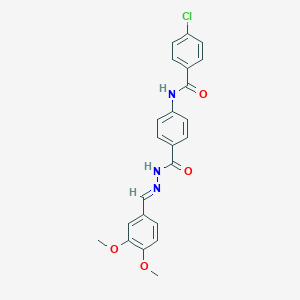
![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)
